Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its ability to produce high yields and its compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, palladium catalysts for coupling reactions, and various acids and bases for esterification and hydrolysis reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Shares the bromobenzoyl group but lacks the tetrahydroisoquinoline moiety.
Methyl 4-bromo-2-(bromomethyl)benzoate: Contains a similar benzoate ester structure but differs in the substitution pattern.
Methyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate: Similar in structure but includes a carbamothioylamino group.
Uniqueness
Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of a bromobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H26BrNO6 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
methyl 4-[[2-(2-bromobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H26BrNO6/c1-32-24-14-18-12-13-29(26(30)20-6-4-5-7-22(20)28)23(21(18)15-25(24)33-2)16-35-19-10-8-17(9-11-19)27(31)34-3/h4-11,14-15,23H,12-13,16H2,1-3H3 |
InChI Key |
DVWWMRITUMMMCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3Br)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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